N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine
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Overview
Description
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine is a synthetic organic compound that features a unique combination of imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable fluorinated aromatic compound reacts with a nucleophile under basic conditions.
Coupling with Pyridine Derivative: The final step involves coupling the imidazole derivative with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biology: It can serve as a probe for studying biological processes and interactions at the molecular level.
Materials Science: The compound can be incorporated into materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-chlorophenoxy)pyridin-3-amine
- N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-bromophenoxy)pyridin-3-amine
- N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-iodophenoxy)pyridin-3-amine
Uniqueness
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-[(2,3-dimethylimidazol-4-yl)methyl]-2-(2-fluorophenoxy)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-12-20-10-13(22(12)2)11-21-15-7-5-9-19-17(15)23-16-8-4-3-6-14(16)18/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMYBFFQLJLHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CNC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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